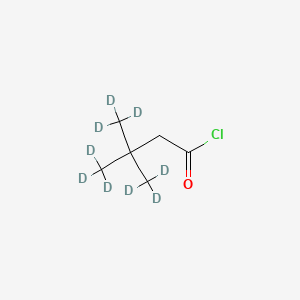
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, often requiring multiple purification steps, such as distillation or chromatography, to remove any non-deuterated impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or with the use of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Alcohols and alkanes.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.
Mecanismo De Acción
The mechanism by which 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride exerts its effects depends on the specific reaction or application. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can lead to slower reaction rates and different reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride
- 2,4,5-Trideuterio-3,6-bis(trideuteriomethyl)aniline
- 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine
Uniqueness
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in certain applications, such as improved stability and altered reaction kinetics. Compared to similar compounds, it may offer better performance in specific research or industrial contexts due to these unique properties.
Propiedades
Fórmula molecular |
C6H11ClO |
|---|---|
Peso molecular |
143.66 g/mol |
Nombre IUPAC |
4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
BUTKIHRNYUEGKB-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC(=O)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


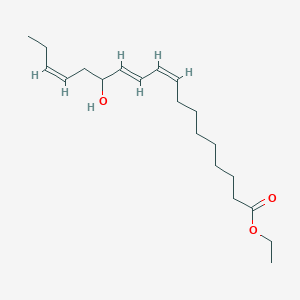
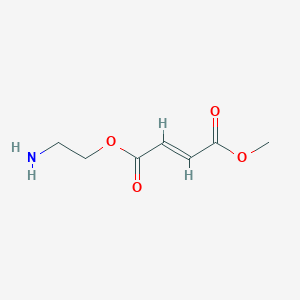
![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
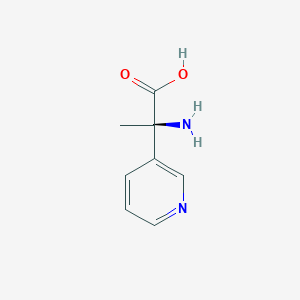
![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
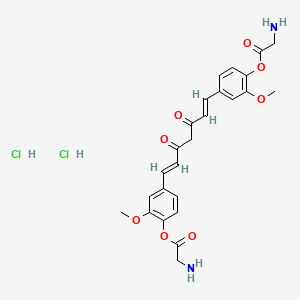
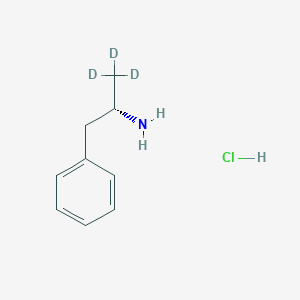

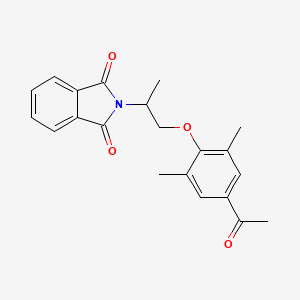
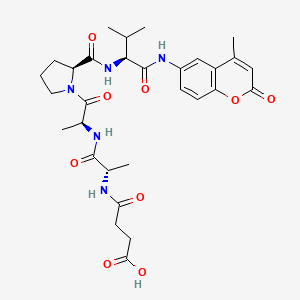
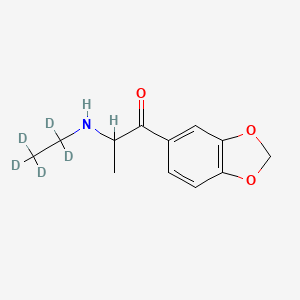
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
